1-(Furan-2-yl)ethane-1-thiol
Description
Contextualization within Organosulfur and Heterocyclic Thiol Chemistry
As a member of the organosulfur family, 1-(Furan-2-yl)ethane-1-thiol is part of a broad class of compounds known for their distinctive, often potent odors and significant roles in biological systems and industrial processes. Thiols, or mercaptans, are sulfur analogs of alcohols and are characterized by their reactive sulfhydryl (-SH) group. This functional group makes them key players in various chemical reactions, including nucleophilic substitutions and additions.
The presence of the furan (B31954) ring places this compound within the sub-category of heterocyclic thiols. The furan moiety, being an aromatic system, influences the electronic properties of the thiol group, modulating its acidity and reactivity compared to simple alkyl thiols. The combination of the furan ring and the thiol group within the same molecule creates a versatile scaffold for further chemical modification and exploration.
Foundational Principles and Academic Significance of Furan-Derived Thiols
The academic significance of furan-derived thiols is most prominently observed in the field of flavor and fragrance chemistry. A closely related compound, furan-2-ylmethanethiol, is a key odorant responsible for the characteristic aroma of roasted coffee. acs.orgwikipedia.org This has spurred research into the structure-activity relationships of analogous compounds to understand how molecular changes affect sensory perception.
A study focusing on a homologous series of mercapto furans and thiophenes synthesized and evaluated the odor properties of several compounds, including longer-chain 1-(furan-2-yl)alkane-1-thiols. acs.org This research demonstrated that while none of the synthesized compounds exhibited a lower odor threshold than furan-2-ylmethanethiol for a coffee-like aroma, some of the longer-chain derivatives, such as this compound, elicited interesting and distinct passion fruit-like scents. acs.org This highlights the subtle yet significant impact of the alkyl chain length attached to the thiol-bearing carbon on the perceived aroma.
Interactive Table 2: Research Findings on Odor Profile of Furan-Derived Thiols
| Compound | Structural Change from Furan-2-ylmethanethiol | Reported Odor Characteristics | Reference |
|---|---|---|---|
| This compound | Elongation of alkyl chain by one methyl group | Passion fruit-like | acs.org |
| ω-(Furan-2-yl)alkane-1-thiols (longer chains) | Separation of thiol from furan ring by a longer carbon chain | Loss of coffee-like odor, increased odor thresholds | acs.org |
| Thiophene (B33073) analogs | Replacement of furan ring with a thiophene ring | No significant influence on odor for most compounds studied | acs.org |
The principles governing the academic significance of these compounds lie in the interplay between the furan ring's electronic nature and the thiol group's nucleophilicity and volatility. The furan ring can participate in various organic reactions, and its derivatives are considered important bio-based platform molecules. nih.gov
Current Research Trajectories and Future Prospects for this compound
Current research involving furan-derived compounds is increasingly focused on sustainability and the development of bio-based materials. Furan derivatives, obtainable from renewable biomass sources, are being explored as building blocks for polymers and other advanced materials. mdpi.com For instance, research has demonstrated the synthesis of high-performance lubricant base oils from biomass-derived 2-alkylfurans, where thiols act as promoters in the catalytic process. rsc.org This suggests a potential future application for this compound and related compounds in the green chemistry sector.
Furthermore, the versatility of the furan structure allows it to be a precursor to a variety of other ring systems, expanding its utility in synthetic chemistry for creating diverse molecular architectures. acs.org The ability of furan to participate in a wide spectrum of reactions makes it a valuable tool for developing synthetic methods for large compound libraries, which are crucial for drug discovery and materials science. acs.org
A novel area of research involves the "furan-thiol-amine" multicomponent reaction, a bio-inspired method for creating complex heterocyclic structures. This type of reaction highlights the potential for developing new synthetic strategies that utilize the inherent reactivity of furan and thiol functionalities to build molecular complexity in an efficient manner.
Given the interest in sustainable chemistry and the unique sensory properties of furan-derived thiols, future prospects for this compound and its derivatives are promising. They are likely to remain subjects of interest in flavor chemistry for the development of novel aroma profiles. Moreover, their potential as bio-based synthons could lead to their incorporation into new polymers, resins, and other functional materials, contributing to the advancement of sustainable technologies.
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(8)6-3-2-4-7-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIMQPHZYYVEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308532 | |
| Record name | α-Methyl-2-furanmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96631-04-8 | |
| Record name | α-Methyl-2-furanmethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96631-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | α-Methyl-2-furanmethanethiol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID601308532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furanmethanethiol, α-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2-(1-Mercaptoethyl)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Reaction Mechanisms and Chemical Transformations of 1 Furan 2 Yl Ethane 1 Thiol
Reactivity Profile of the Thiol Functional Group
The thiol (-SH) group is the primary center of reactivity in 1-(Furan-2-yl)ethane-1-thiol, largely dictating its chemical transformations. Thiols are sulfur analogs of alcohols and exhibit distinct reactivity, characterized by the high nucleophilicity and acidity of the sulfur atom. chemistrysteps.com The sulfur in the thiol group is larger and more polarizable than oxygen, making it a powerful nucleophile and a weaker base compared to the oxygen in an analogous alcohol. chemistrysteps.com
Nucleophilic Addition Reactions (e.g., Thiol-Michael Additions, Thiol-Ene Reactions)
The nucleophilic nature of the thiol group enables it to participate in various addition reactions. In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion, which can readily attack electrophilic double or triple bonds.
Thiol-Michael Additions: This reaction, a conjugate 1,4-addition, involves the addition of the thiolate anion to an α,β-unsaturated carbonyl compound. acs.org This is a highly efficient carbon-sulfur bond-forming reaction. acs.org For this compound, the reaction would proceed as follows:
Deprotonation: A base removes the acidic proton from the thiol group to form the corresponding thiolate.
Nucleophilic Attack: The thiolate attacks the β-carbon of the α,β-unsaturated system.
Protonation: The resulting enolate is protonated to yield the final addition product.
Thiol-Ene Reactions: This reaction involves the addition of a thiol across a double bond (an ene) and can be initiated by radicals or UV light. nih.gov The process is a radical chain reaction: nih.gov
Initiation: A radical initiator abstracts the hydrogen atom from the thiol, generating a thiyl radical (RS•).
Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. nih.gov
While studies on 2-furanmethanethiol, a related compound, showed a preference for Diels-Alder cycloaddition over Michael-type conjugate addition with certain maleic acid derivatives, this highlights the competitive nature of reaction pathways available to furan-containing thiols. researchgate.net
| Reaction Type | Key Reactant | Initiator/Catalyst | Mechanism | Product |
|---|---|---|---|---|
| Thiol-Michael Addition | α,β-Unsaturated Carbonyl | Base | Nucleophilic Conjugate Addition | Thioether |
| Thiol-Ene Reaction | Alkene | Radical Initiator / UV Light | Radical Chain Reaction | Thioether |
Nucleophilic Substitution Reactions
Thiolates are excellent nucleophiles for Sₙ2 reactions. chemistrysteps.comyoutube.com The thiolate of this compound, formed by deprotonation, can efficiently displace leaving groups from primary and secondary alkyl halides to form thioethers (sulfides). chemistrysteps.comresearchgate.net Due to the low basicity of the thiolate, elimination (E2) reactions are less competitive than with corresponding alkoxides, making it a superior method for substitution on secondary substrates. chemistrysteps.com The general approach for preparing thioethers from thiols involves reacting the thiol with an alkyl halide in the presence of a base like sodium hydroxide. youtube.com
Oxidation Pathways and Disulfide Formation
Thiols are susceptible to oxidation, with the most common product being a disulfide (R-S-S-R). nih.gov This oxidative coupling is a key reaction for furan-containing thiols, which are known to be relatively unstable and can be oxidized to their corresponding disulfide derivatives even under mild conditions, such as storage in diethyl ether at 6°C. nih.gov This reaction can be promoted by mild oxidizing agents like iodine or even atmospheric oxygen. chemistrysteps.comnih.gov
The formation of disulfide bonds is a reversible process; the disulfide can be cleaved back to the thiol by a reducing agent. youtube.com This redox cycle is crucial in biological systems, particularly in protein chemistry involving cysteine residues. youtube.comnih.gov
Beyond disulfide formation, the thiol group can be further oxidized to form a range of sulfur oxyacids, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). nih.govnih.gov These higher oxidation states typically require stronger oxidizing agents. chemistrysteps.com
Electrophilic Reactivity and Substitution Patterns of the Furan (B31954) Ring
The furan ring is a π-electron-rich aromatic heterocycle, making it highly reactive towards electrophiles—significantly more so than benzene. chemicalbook.com Electrophilic substitution reactions are a hallmark of furan chemistry. scribd.com
The substitution pattern is governed by the stability of the carbocation intermediate (the sigma complex). Attack at the C2 (or α) position results in a more stable intermediate with three resonance structures, whereas attack at the C3 (or β) position yields a less stable intermediate with only two resonance structures. chemicalbook.comquora.com Consequently, electrophilic substitution on furan occurs preferentially at the C2 and C5 positions. chemicalbook.comscribd.comquora.com
In this compound, the C2 position is already substituted. Therefore, electrophilic attack will predominantly occur at the C5 position, the other activated α-position. The 1-thioethyl group at C2 is generally considered an activating group, further enhancing the ring's reactivity. The high reactivity of the 5-position can also be a factor in the degradation of furan-containing compounds, where the furan ring itself can act as a nucleophile in polymerization reactions. nih.gov
| Position | Reactivity | Reason |
|---|---|---|
| C5 | Most Reactive | Formation of a more stable carbocation intermediate (3 resonance structures). chemicalbook.comquora.com |
| C3, C4 | Less Reactive | Formation of a less stable carbocation intermediate (2 resonance structures). chemicalbook.comquora.com |
| C2 | Substituted | Already bonded to the 1-thioethyl group. |
Intramolecular Cyclization and Rearrangement Mechanisms
The dual functionality of this compound allows for the possibility of intramolecular reactions. Intramolecular cyclization can occur if a reactive site is introduced elsewhere in the molecule that can be attacked by either the thiol group or the furan ring. For instance, intramolecular thiol-ene reactions can be used to form sulfur-containing heterocycles. nih.gov
Rearrangement reactions are also possible for furan-containing molecules. A well-known example is the Achmatowicz rearrangement, which is an oxidative ring expansion of furfuryl alcohols into six-membered dihydropyranones. nih.gov While this reaction involves an alcohol rather than a thiol, it demonstrates the capacity of the furan ring to undergo significant structural reorganization. Another relevant transformation is the Newman-Kwart rearrangement, where an aryl group migrates from an oxygen atom to a sulfur atom in O-aryl thiocarbamates, often requiring high temperatures. researchgate.netwikipedia.org This reaction is a powerful tool for synthesizing thiophenols and illustrates the potential for intramolecular migration involving sulfur in aromatic systems. wikipedia.org
Intermolecular Interactions and Coordination Chemistry with Metal Centers
The sulfur atom and the furan ring in this compound can participate in various non-covalent and coordination interactions.
Intermolecular Interactions: Sulfur-containing compounds are known to engage in non-covalent interactions with aromatic π-systems (S-π interactions). uva.esrsc.org These interactions, which include stabilizing forces between the sulfur atom and the face of an aromatic ring, play a significant role in molecular recognition and protein structure. uva.esrsc.org Furthermore, furan-containing thiols have been shown to interact with proteins through thiol-disulfide interchange reactions, leading to the formation of covalent bonds. nih.gov
Coordination Chemistry: Both the soft sulfur donor of the thiol group and the π-system of the furan ring can act as ligands for metal centers. sc.edu The thiol or, more commonly, the thiolate is a classic ligand for a wide range of transition metals. The furan ring can also coordinate to metal clusters, which can lead to the activation of C-H bonds on the ring. sc.edu This dual potential for coordination suggests that this compound could act as a bidentate or bridging ligand in coordination complexes, linking metal centers through both its sulfur atom and its heterocyclic ring system.
Mechanistic Investigations of Stereochemical Control in Reactions of this compound
While direct mechanistic studies on the stereochemical control in reactions of this compound are not extensively available, an understanding can be built from research on analogous furan derivatives and the fundamental principles governing stereoselective reactions involving thiols. The stereochemical outcomes at the chiral center of this compound are dictated by a combination of factors, including the specific nature of the reactants, the reaction conditions, and the inherent electronic and steric characteristics of the furan ring and the thiol functional group.
When the thiol group participates as a nucleophile, for instance, in Michael additions or nucleophilic substitutions, the resulting stereochemistry is determined by the facial selectivity of the nucleophilic attack. In reactions with prochiral substrates, such as α,β-unsaturated carbonyl compounds, the formation of diastereomers is possible. The predominant stereoisomer is typically the one formed via a transition state that minimizes steric repulsions and optimizes orbital overlap. Computational analyses of similar systems, such as the Diels-Alder reaction between furan and maleic anhydride, have demonstrated that both kinetic and thermodynamic factors are pivotal in determining the final stereochemical composition. acs.orgresearchgate.net Kinetically favored products may form more rapidly, but under conditions of equilibrium, the more thermodynamically stable product will prevail. acs.orgresearchgate.net
The application of chiral catalysts or auxiliaries presents a powerful strategy for exerting precise stereochemical control. For example, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to the corresponding chiral alcohol, (S)-1-(furan-2-yl)propan-1-ol, has been achieved with high enantioselectivity. researchgate.net This precedent suggests that both enzymatic and chemo-catalytic approaches could be effectively developed to direct the stereochemistry in reactions involving this compound.
Below is an interactive data table summarizing the key factors that influence stereochemical control in such reactions.
| Factor | Influence on Stereochemistry | Relevant Principles from Analogous Systems |
|---|---|---|
| Nature of Reactants | The steric bulk and electronic properties of the reacting partners can dictate the preferred direction of attack, leading to facial selectivity. | In Diels-Alder reactions of furans, substituents on the furan ring can influence the endo/exo selectivity. rsc.orgnih.gov |
| Reaction Conditions | Temperature can influence the balance between kinetic and thermodynamic control. Solvents can affect transition state stabilization. | Low temperatures often favor the kinetically controlled product in stereoselective reactions. chemicalforums.com |
| Catalysts/Auxiliaries | Chiral catalysts or auxiliaries can create a chiral environment, forcing the reaction to proceed through a specific stereochemical pathway. | Asymmetric catalysis is a well-established method for controlling stereochemistry in a wide range of organic transformations. researchgate.net |
| Retro-reactions | The possibility of reversible reactions can lead to an equilibrium mixture of stereoisomers, favoring the thermodynamically most stable product. | The low thermodynamic stability of furan Diels-Alder adducts can lead to retro-reactions, affecting the observed stereoisomer ratio. acs.orgresearchgate.net |
Comparative Reactivity Studies with Related Heterocyclic Systems (e.g., Thiophenes)
Direct experimental comparisons of the reactivity of this compound with its thiophene (B33073) counterpart, 1-(thiophen-2-yl)ethane-1-thiol, are not readily found in the current body of scientific literature. Nevertheless, a comparative analysis can be extrapolated from the well-documented differences in the electronic structures and aromatic character of the furan and thiophene rings.
The established order of reactivity for five-membered aromatic heterocycles in electrophilic aromatic substitution is pyrrole (B145914) > furan > thiophene. pearson.comslideshare.netquora.com This trend is a consequence of the electronegativity of the heteroatom and its capacity to delocalize its lone pair of electrons into the aromatic system. The oxygen atom in furan is more electronegative than the sulfur atom in thiophene, rendering the furan ring less aromatic but, in certain reactions like the Diels-Alder cycloaddition, more reactive towards electrophiles. chemicalforums.comslideshare.netksu.edu.sa Thiophene, possessing a higher degree of aromaticity, is more resistant to reactions that would disrupt this stable electronic configuration. chemicalforums.com
In reactions centered on the thiol group, the electronic influence of the attached heterocycle is significant. The more electronegative furan ring is expected to exert a more pronounced electron-withdrawing effect than the thiophene ring. This would likely render the thiol proton of this compound more acidic than that of its thiophene analog. Conversely, the superior aromaticity and electron-donating resonance effect of the thiophene ring could enhance the nucleophilicity of the corresponding thiolate anion.
Computational investigations comparing furan and thiophene in cycloaddition reactions have indicated that the activation energy barriers are generally higher for thiophene. chemrxiv.org This is consistent with the greater loss of aromaticity that thiophene undergoes during such reactions. This suggests that in reactions where the heterocyclic ring is directly involved, this compound is likely to exhibit greater reactivity than its thiophene counterpart.
The following interactive data table provides a predicted comparison of the reactivity of these two compounds.
| Reaction Type | Predicted Reactivity: this compound vs. 1-(Thiophen-2-yl)ethane-1-thiol | Rationale Based on General Principles |
|---|---|---|
| Electrophilic attack on the ring | Furan derivative likely more reactive. | Furan is generally more reactive than thiophene in electrophilic aromatic substitution due to lower aromaticity and higher electron density at the alpha-carbons. pearson.comslideshare.net |
| Nucleophilic attack by the thiol(ate) | Thiophene derivative's thiolate may be slightly more nucleophilic. | The greater electron-donating ability of the thiophene ring could enhance the nucleophilicity of the sulfur atom. |
| Acidity of the thiol proton | Furan derivative likely slightly more acidic. | The higher electronegativity of the oxygen in furan could lead to a greater inductive electron withdrawal, increasing the acidity of the S-H bond. |
| Diels-Alder type reactions (ring as diene) | Furan derivative significantly more reactive. | Furan is a much more reactive diene than thiophene in cycloaddition reactions due to its lower aromaticity. chemicalforums.comksu.edu.sachemrxiv.org |
It is crucial to note that these comparisons are based on established chemical principles and not on direct experimental data for the specific compounds. Empirical studies are necessary to definitively confirm these predicted reactivity trends.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Furan 2 Yl Ethane 1 Thiol
Vibrational Spectroscopy for Functional Group IdentificationNo experimental Infrared (IR) or Raman spectra for 1-(Furan-2-yl)ethane-1-thiol are available in the public domain. General spectroscopic principles indicate that the IR spectrum would feature a characteristic S-H stretching vibration, typically of weak intensity, in the range of 2550-2600 cm⁻¹.researchgate.netmdpi.comVibrations associated with the furan (B31954) ring are also expected, based on the spectrum of furan itself.nist.govHowever, a complete experimental spectrum with specific band assignments is required for a thorough analysis.
Due to the absence of this foundational experimental data, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by vibrations attributable to the thiol group, the furan ring, and the ethyl substituent.
While a specific experimental spectrum for this compound is not widely published, the expected absorption bands can be predicted based on extensive data for similar functional groups. The most diagnostic absorption is that of the S-H stretching vibration, which typically appears as a weak but sharp band in the 2550-2600 cm⁻¹ region. researchgate.net The weakness of this band is due to the small change in dipole moment during the S-H stretch.
The furan moiety exhibits several characteristic bands. udayton.eduglobalresearchonline.net These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations typically around 1500-1600 cm⁻¹, and the characteristic asymmetric C-O-C stretching of the furan ring, often found near 1015 cm⁻¹. udayton.educhemicalbook.com The C-S stretching vibration for a secondary thiol is generally weak and appears in the fingerprint region, typically between 600 and 700 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3120-3160 | =C-H Stretch | Furan Ring | Medium |
| ~2930-2980 | C-H Stretch | Ethyl Group (-CH₃) | Medium-Strong |
| ~2850-2900 | C-H Stretch | Ethyl Group (-CH) | Medium-Strong |
| ~2550-2600 | S-H Stretch | Thiol | Weak |
| ~1500-1600 | C=C Stretch | Furan Ring | Medium-Variable |
| ~1015 | C-O-C Asymmetric Stretch | Furan Ring | Strong |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the S-H stretching vibration, while weak in the IR, can be a useful marker, appearing around 2570 cm⁻¹. researchgate.net The C-S stretching vibration is often more prominent in Raman than in IR spectra, typically observed in the 650-700 cm⁻¹ range. rsc.org A key advantage of Raman spectroscopy is the ability to detect the C-S-H bending mode (βCSH), which shifts significantly upon deuteration of the thiol proton (from ~850 cm⁻¹ to ~620 cm⁻¹), providing a definitive method for identifying the thiol group. rsc.org
The furan ring vibrations are also active in Raman spectroscopy. globalresearchonline.net The symmetric "ring breathing" vibration is particularly characteristic and strong. The C=C and C-H stretching vibrations of the furan ring are also readily observable.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3120-3160 | =C-H Stretch | Furan Ring | Medium |
| ~2900-3000 | C-H Stretches | Ethyl Group | Strong |
| ~2570 | S-H Stretch | Thiol | Medium |
| ~1450-1600 | C=C Stretches & Ring Vibrations | Furan Ring | Strong |
| ~850 | C-S-H Bend (βCSH) | Thiol | Medium |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
As of this writing, a published crystal structure for this compound is not available in open literature. Were such a study to be conducted, it would require the successful growth of a single crystal of the compound. nih.gov The resulting data would elucidate the preferred conformation of the ethanethiol (B150549) side chain relative to the furan ring in the solid state. Furthermore, it would reveal any significant intermolecular interactions, such as weak S-H···O or S-H···S hydrogen bonds, which govern the crystal packing arrangement. Such structural insights are invaluable for understanding the physical properties of the compound and for computational modeling. youtube.com
Application of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures containing volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. mdpi.comnih.gov
Upon electron ionization (EI), the molecule would generate a molecular ion (M⁺) peak corresponding to its molecular weight (128.19 g/mol ). The subsequent fragmentation pattern is key to its identification. Predicted fragmentation pathways for this compound include:
Loss of the thiol group (-SH): Leading to a fragment ion at m/z 95.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur, resulting in the loss of a methyl group (•CH₃) to yield a stable furfuryl-thiol cation at m/z 113.
McLafferty-type rearrangement: Potentially leading to the formation of a furan radical cation at m/z 68 or other characteristic fragments.
Furan ring fragmentation: The furan ring itself can undergo cleavage, producing characteristic ions. imreblank.chsciresjournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses where derivatization is employed, LC-MS is a valuable tool. mdpi.com Organosulfur compounds can be analyzed using reversed-phase liquid chromatography coupled with mass spectrometry. bohrium.comresearchgate.netshimadzu.com Electrospray ionization (ESI) would be a common ionization technique. LC-MS/MS methods would allow for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. bohrium.com
Computational Chemistry and Theoretical Studies of 1 Furan 2 Yl Ethane 1 Thiol
Electronic Structure and Molecular Orbital Theory Analysis
The electronic characteristics of 1-(Furan-2-yl)ethane-1-thiol are determined by the interplay between the aromatic furan (B31954) ring and the sulfur-containing thiol group. Molecular orbital (MO) theory is a powerful computational tool for analyzing this structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity.
In related furan and thiophene (B33073) oligomers, Density Functional Theory (DFT) calculations have shown that HOMO lobes are typically located on the aromatic rings, indicating these are the primary sites for electron donation in electrophilic reactions. researchgate.netmalayajournal.org For this compound, the HOMO is expected to be distributed across the furan ring, while the LUMO would also be influenced by the π-system. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests higher reactivity.
Theoretical studies on furan, pyrrole (B145914), and thiophene show that while all are aromatic, the extent of cyclic conjugation is influenced by the heteroatom. researchgate.net The oxygen in furan is highly electronegative, which affects the delocalization of π-electrons compared to sulfur in thiophene. researchgate.netarxiv.org This intrinsic property of the furan ring is a foundational element of the electronic structure of its derivatives, including this compound.
Reaction Pathway Elucidation and Transition State Calculations
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and calculating the structures and energies of transition states. wikipedia.orglibretexts.org For this compound, several reaction pathways can be computationally explored.
One important class of reactions for thiols is oxidation. The oxidation of a thiol to a sulfenic acid via reagents like hydrogen peroxide is known to proceed through an SN2 mechanism. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate the reaction mechanism, detailing the bond-forming and bond-breaking processes at the transition state. nih.gov Another key reaction type is the thiol-ene reaction, where a thiol adds across a double bond. Calculations can determine whether this proceeds via a step-growth or chain-growth pathway by analyzing the transition state and reaction enthalpies. wikipedia.org
Furthermore, reactions involving the furan ring, such as Diels-Alder cycloadditions, are heavily studied using computational methods. DFT simulations are used to investigate the influence of substituents on the furan ring's reactivity and to calculate the activation energies for these transformations. researchgate.net Such computational approaches could be applied to understand how the ethanethiol (B150549) substituent affects the reactivity of the furan ring in this compound and to calculate the activation barriers for its various potential reactions.
Intermolecular Interaction Modeling (e.g., Hydrogen Bonding)
The thiol group of this compound can participate in hydrogen bonding, acting as both a hydrogen donor (S-H···A) and an acceptor (D-H···S). Computational modeling is essential for characterizing these weak interactions. chemrxiv.org
Studies on various thiols have shown that the S-H group can form hydrogen bonds with oxygen atoms (S-H···O), which are characterized by a red-shift and intensity enhancement of the S-H stretching frequency in calculated infrared spectra. acs.orgresearchgate.net Conversely, the sulfur atom can act as a hydrogen bond acceptor, for instance with water (O-H···S). acs.orgresearchgate.net Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, help to quantify the strength and nature of these interactions. chemrxiv.org
Energy decomposition analysis reveals that O-H···S hydrogen bonds have a significant dispersive character. researchgate.net Theoretical studies consistently show that sulfur-centered hydrogen bonds are generally weaker than their oxygen-centered counterparts due to sulfur's lower electronegativity. researchgate.net For this compound, modeling would likely show the formation of dimers and clusters stabilized by these weak S-H···S and S-H···O interactions, in addition to interactions involving the furan ring's oxygen atom and π-system. aip.org
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.net
Vibrational Spectroscopy : Theoretical calculations can predict the infrared (IR) and Raman spectra. For furan and its derivatives, DFT has been used to compute harmonic vibrational frequencies with high accuracy. globalresearchonline.netnih.gov For this compound, the characteristic S-H stretching frequency would be a key feature in the calculated IR spectrum. Its position would be sensitive to conformational changes and intermolecular interactions like hydrogen bonding. acs.orgresearchgate.net
NMR Spectroscopy : The Gauge-Invariant Atomic Orbital (GIAO) method is routinely used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Such calculations are valuable for assigning experimental spectra and can be used to distinguish between different conformers or tautomers. researchgate.netresearchgate.netchemaxon.com For organosulfur compounds, DFT-GIAO calculations have proven effective in correlating chemical shifts with the oxidation state of the sulfur atom. researchgate.netchemaxon.com
Electronic Spectroscopy : Time-dependent DFT (TD-DFT) is employed to predict UV-visible absorption spectra by calculating the energies of electronic transitions. globalresearchonline.net For furan derivatives, the transitions are typically of the π→π* type. globalresearchonline.net Computational predictions can help interpret experimental spectra and understand the electronic transitions responsible for the observed absorptions.
A comparison of experimental and computationally predicted spectra for furan derivatives has shown good agreement, validating the accuracy of the theoretical models. globalresearchonline.netnih.gov
Tautomerism and Conformational Analysis (e.g., Thione-Thiol Tautomerism)
Like many mercapto-substituted heterocycles, this compound can potentially exhibit thione-thiol tautomerism, existing in equilibrium with its thione form. Computational chemistry is a key tool for investigating such tautomeric equilibria. nih.gov DFT calculations can determine the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in various solvents. researchgate.netresearchgate.net For similar heterocyclic systems, the thione form is often found to be more stable. researchgate.netgrafiati.comscispace.com
Conformational analysis is another critical area of theoretical study. For this compound, rotation around the single bonds (furan-CH, CH-SH) gives rise to different conformers. DFT methods are used to calculate the potential energy surface for these rotations, identify stable conformers (local minima), and determine the energy barriers for interconversion. researchgate.netnih.gov Studies on related furan derivatives have successfully mapped these rotational barriers and correlated the conformational preferences with intramolecular forces and solvent effects. nih.govsci-hub.strsc.org For furan-thiophene hybrid systems, DFT calculations have shown that conformations can range from planar to twisted, which has significant implications for the material's electronic properties. arxiv.orgolemiss.edu
Quantum Chemical Descriptors and Reactivity Indices
Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. researchgate.netmdpi.com These indices are calculated to predict how a molecule will behave in a chemical reaction. For this compound, these descriptors offer insight into its stability and reactive sites.
Key reactivity indices include:
Ionization Potential (IP) and Electron Affinity (EA) : Related to the HOMO and LUMO energies, these describe the ease of removing or adding an electron. nih.gov
Electronegativity (χ) and Chemical Hardness (η) : These global descriptors indicate the molecule's resistance to charge transfer. nih.govlongdom.org
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. longdom.org
Fukui Functions (f(r)) : These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com
DFT studies on allyl mercaptan and furan have used these indices to analyze and compare reactivity. nih.govmdpi.com By calculating these descriptors for this compound, one could predict, for example, whether an electrophile would preferentially attack the furan ring or the sulfur atom.
Table of Calculated Reactivity Descriptors (Illustrative) This table illustrates typical quantum chemical descriptors that would be calculated for this compound using DFT methods, based on studies of similar molecules. nih.govlongdom.org
| Descriptor | Symbol | Definition | Predicted Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest electron-containing orbital | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty orbital | Indicates electron-accepting ability |
| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |
| Electron Affinity | EA | -ELUMO | Energy released upon gaining an electron |
| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |
| Electronegativity | χ | (IP + EA) / 2 | Ability to attract electrons |
| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |
Advanced Analytical Methodologies for Detection and Quantification of 1 Furan 2 Yl Ethane 1 Thiol
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of volatile compounds within complex matrices. The choice of method often depends on the volatility and polarity of the analyte, as well as the desired sensitivity and resolution.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. phenomenex.com For thiols like 1-(Furan-2-yl)ethane-1-thiol, GC is a common analytical choice due to their volatile nature. nih.gov The analysis of furan (B31954) and its derivatives is often performed using GC coupled with mass spectrometry (GC-MS). mdpi.comchromforum.org
However, the direct analysis of thiols by GC can be challenging. The sulfhydryl (–SH) group is highly reactive, which can lead to issues such as poor peak shape (tailing) during chromatographic separation. nih.gov To overcome these challenges and enhance volatility, derivatization of the thiol group is a frequently employed strategy prior to GC analysis. phenomenex.commdpi.com This process involves chemically modifying the analyte to create a more stable and volatile compound. libretexts.org For instance, silylation is a common derivatization method where an active hydrogen in the thiol group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group, resulting in a derivative with a lower boiling point and improved chromatographic behavior. phenomenex.com Another approach involves methylation of the thiol group, which has been successfully used for the analysis of other thiols by GC-MS/MS. nih.gov
The selection of the GC column is also critical. Columns with high polarity or low polarity have been used for the analysis of furan derivatives, with the choice impacting the separation of isomers. mdpi.com For complex samples, techniques like solid-phase microextraction (SPME) can be used for sample preparation to extract and concentrate volatile compounds before GC analysis. mdpi.comchromforum.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of thiols. Unlike GC, HPLC is suitable for compounds that are not easily volatilized. acs.org However, due to the ultra-low concentrations of many potent thiols in matrices like wine, derivatization is often necessary to boost the analytical response and improve the limits of detection and quantification down to the nanogram-per-liter level. mdpi.com
A variety of derivatization reagents are used to enhance the detection of thiols by HPLC, often by attaching a chromophore or fluorophore to the thiol group. acs.org Common detectors used in conjunction with HPLC for thiol analysis include ultraviolet (UV) and fluorescence detectors. nih.gov For example, a method using the derivatizing agent 4,4′-dithiodipyridine (DTDP) has been developed for the analysis of wine thiols by HPLC-tandem mass spectrometry (HPLC-MS/MS). acs.orgacs.org This method provides stable derivatives that can be enriched by solid-phase extraction (SPE) prior to analysis. acs.org Another fluorescent derivatization reagent, ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), has been used for the quantification of intracellular thiols. nih.gov
The choice of the stationary phase (the column) and the mobile phase is crucial for achieving good separation of the derivatized thiols. Reversed-phase columns, such as C18, are commonly used for the separation of these derivatives. acs.orgnih.gov
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) represents a family of electrokinetic separation methods performed in small-diameter capillaries. wikipedia.org It is a powerful technique for separating complex mixtures, including biological samples, due to its high separation efficiency and the small sample volumes required. acs.org CE methods separate analytes based on their migration through an electrolyte solution under the influence of an electric field. wikipedia.org
CE has been successfully applied to the separation of various thiol-containing compounds. acs.orgnih.gov For instance, a method using capillary zone electrophoresis with absorbance detection has been developed to separate thiols from their S-nitrosated derivatives. nih.gov To enhance sensitivity and selectivity, CE can be coupled with specialized detectors. Amperometric detection with a chemically modified electrode has been shown to provide sensitive and selective determination of thiols following CE separation, with detection limits in the nanomolar range. acs.orgnih.gov
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a key strategy in the analysis of thiols to improve their chromatographic behavior, stability, and detectability. nih.govmdpi.com The highly reactive nature of the sulfhydryl group makes it a prime target for chemical modification. nih.gov
Chemical Derivatizing Agents and Reaction Conditions for Thiol Groups
A wide array of chemical agents has been developed to derivatize the thiol group. The choice of reagent often depends on the analytical technique being used (GC or HPLC) and the desired detection method. mdpi.comnih.gov
For GC analysis, derivatizing agents are chosen to increase the volatility and thermal stability of the thiol. mdpi.com Silylating reagents, which replace the active hydrogen of the thiol with a trimethylsilyl (TMS) group, are commonly used. phenomenex.com Another agent used for GC analysis of thiols is ethyl propiolate (ETP). mdpi.comscielo.org.za
For HPLC analysis, derivatization aims to increase the detector response, typically by introducing a UV-absorbing or fluorescent tag. mdpi.com Some commonly used derivatizing agents for HPLC analysis of thiols include:
4,4′-dithiodipyridine (DTDP) : This reagent reacts with thiols via thiol-disulfide exchange and is effective at acidic pH. acs.org
Monobromobimane (B13751) (MBB) : This reagent forms fluorescent adducts with thiols and the reaction is typically carried out at a basic pH. mdpi.com
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) : This is a thiol-specific fluorescence derivatization reagent. nih.gov
Ebselen (B1671040) (2-phenyl-1,2-benzisoselenazol-3-one) : This selenium-based reagent reacts selectively and efficiently with thiols in an acidic medium. mdpi.compnnl.gov
N-(substituted) maleimides : These reagents react with the thiol group and are used in derivatization for HPLC. nih.gov
The reaction conditions for derivatization, such as pH, temperature, and reaction time, are critical for achieving complete and reproducible derivatization. For example, derivatization with monobromobimane is optimized at a basic pH, while ebselen reacts with thiols under acidic conditions. mdpi.commdpi.com
The following table summarizes some common derivatizing agents and their typical reaction conditions.
| Derivatizing Agent | Analytical Technique | Typical Reaction Conditions | Reference |
| Silylating Reagents (e.g., TMSI, BSTFA) | GC | Replacement of active hydrogen with a TMS group. | phenomenex.com |
| Ethyl Propiolate (ETP) | GC | Reaction with the thiol group in an alkaline pH. | mdpi.comscielo.org.za |
| 4,4′-dithiodipyridine (DTDP) | HPLC | Thiol-disulfide exchange, effective at pH ≥ 3.4. | acs.org |
| Monobromobimane (MBB) | HPLC | Reaction occurs at basic pH (optimized around pH 9.0). | mdpi.com |
| Ebselen | HPLC | Reacts with thiols in an acidic medium. | mdpi.com |
Impact of Derivatization on Detection Sensitivity and Selectivity
Derivatization significantly enhances the analytical performance for thiol detection in several ways. mdpi.com A primary benefit is the substantial improvement in detection sensitivity. nih.gov By attaching a highly responsive moiety (like a fluorophore for HPLC or an electron-capturing group for GC), the signal generated by the analyte is amplified, allowing for the detection of thiols at trace and ultra-trace concentrations. mdpi.com For instance, derivatization can lower the limits of detection and quantification to the ng/L range in complex matrices like wine. mdpi.com
Derivatization also improves the selectivity of the analysis. Many derivatizing agents are designed to react specifically with the thiol group, reducing interference from other compounds in the sample matrix. pnnl.gov This is particularly important when analyzing complex biological or food samples. For example, selenium-based reagents like ebselen show high selectivity for thiols, reacting only with cysteine among twenty amino acids. pnnl.gov
Furthermore, derivatization can improve the stability of reactive thiols, preventing their oxidation or degradation during sample preparation and analysis. nih.govmdpi.com The resulting derivatives are often more stable and provide better chromatographic performance, leading to more accurate and reproducible quantification. mdpi.comlibretexts.org
The table below illustrates the impact of derivatization on the limit of detection for various thiols using different analytical methods.
| Thiol | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) | Reference |
| Cysteine | Coenzyme PQQ modified electrode | Capillary Electrophoresis | 23 nM | acs.orgnih.gov |
| Glutathione (B108866) | 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene | HPLC-Fluorescence | 0.2 nM | researchgate.net |
| Cysteine | 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene | HPLC-Fluorescence | 0.8 nM | researchgate.net |
| 3-mercaptohexanol (3MH) | Ethyl Propiolate | GC-MS/MS | - | scielo.org.za |
| 2-furanmethanethiol (FMT) | Ethyl Propiolate | GC-MS/MS | - | scielo.org.za |
Spectrophotometric and Kinetic Method Development
The quantification of this compound, like other thiol-containing compounds, can be approached using spectrophotometric methods. These methods are typically based on the reaction of the thiol group with a specific chromogenic reagent, resulting in a colored product that can be measured using a UV-Vis spectrophotometer. The intensity of the color produced is proportional to the concentration of the thiol in the sample.
Several reagents have been established for the general determination of thiols, which could be adapted for this compound. A common approach involves the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction mechanism relies on a thiol-disulfide exchange, where the thiol reduces DTNB, releasing the 2-nitro-5-thiobenzoate (TNB) anion, which has a characteristic yellow color and a strong absorbance at 412 nm. nih.gov Another reagent, 4,4'-dithiodipyridine (4-DPS), operates on a similar principle, producing 4-thiopyridone which absorbs at 324 nm. nih.gov This method is advantageous as its absorbance is pH-independent over a wider range than DTNB. nih.gov
A different chemical approach utilizes N,N-dimethyl-p-phenylenediamine (DMPD) in the presence of an oxidizing agent like iron(III). This reaction yields a colored product with thiols, and the optimal wavelength for measurement depends on the specific thiol being analyzed. researchgate.netuw.edu.pl For instance, various pharmaceutical thiols have been quantified with this method, with maximum absorbances ranging from 455 nm to 490 nm. researchgate.netuw.edu.pl Another potential reagent is the stable free radical diphenylpicrylhydrazyl (DPPH), which has an intense purple color that diminishes upon reaction with a thiol. nih.gov The decrease in absorbance at its λmax can be correlated to the thiol concentration. nih.gov
The development of a specific spectrophotometric method for this compound would involve optimizing several parameters to ensure sensitivity and selectivity. These include the choice of solvent, the pH of the reaction medium, the concentration of the chromogenic reagent, and the reaction time. The table below summarizes key characteristics of common spectrophotometric reagents for thiol quantification.
| Reagent | Principle of Detection | Typical Wavelength (λmax) | Key Considerations |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Thiol-disulfide exchange, release of TNB anion | 412 nm | pH-dependent absorbance, potential for interference from other reducing agents. nih.gov |
| 4,4'-dithiodipyridine (4-DPS) | Thiol-disulfide exchange, release of 4-thiopyridone | 324 nm | pH-independent absorbance between pH 3 and 7, offering greater flexibility. nih.gov |
| N,N-dimethyl-p-phenylenediamine (DMPD) | Formation of a colored product in the presence of an oxidant (e.g., Fe³⁺) | 455-490 nm (thiol-dependent) | Reaction conditions such as acidity and reagent ratios need careful optimization. researchgate.netuw.edu.pl |
| Diphenylpicrylhydrazyl (DPPH) | Reduction of the free radical, leading to a decrease in absorbance | ~517 nm | Indirect measurement based on the disappearance of the reagent's color. nih.gov |
Kinetic methods, which measure the rate of a reaction rather than waiting for it to complete, can also be developed. By monitoring the change in absorbance over time (dA/dt), it is possible to determine the initial concentration of the analyte. For the reaction of this compound with a chromogenic reagent, a kinetic-spectrophotometric approach could offer advantages in terms of speed and the ability to overcome interferences from slower-reacting species. The development of such a method would require a thorough investigation of the reaction kinetics, including the determination of the rate law, rate constants, and the influence of temperature and catalysts.
Sample Preparation and Enrichment Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Microextraction)
Effective sample preparation is a critical step for the accurate detection and quantification of trace levels of volatile compounds like this compound, particularly in complex matrices such as food and environmental samples. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, to concentrate it to a level suitable for the analytical instrument, and to present it in a solvent compatible with the detection method.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For the extraction of a relatively nonpolar compound like this compound from an aqueous matrix, a nonpolar organic solvent would be selected. The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases. To optimize LLE, factors such as the choice of extraction solvent, the solvent-to-sample volume ratio, the pH of the aqueous phase (which can influence the protonation state of the thiol), and the number of extraction steps must be considered. researchgate.net While effective, LLE can be time-consuming and may require large volumes of organic solvents. mdpi.com
Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free alternative for the extraction and preconcentration of volatile and semi-volatile organic compounds. researchgate.net SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis. shimadzu.com
The selection of the appropriate SPME fiber is crucial for achieving high extraction efficiency. The choice is based on the polarity and volatility of the target analyte. For a compound like this compound, which contains both a furan ring and a thiol group, various fiber coatings could be considered.
| SPME Fiber Coating | Polarity | Typical Analytes | Potential Applicability for this compound |
| Polydimethylsiloxane (PDMS) | Nonpolar | Volatile, nonpolar compounds. | Suitable for extracting the nonpolar furan and ethyl backbone of the molecule. mdpi.comshimadzu.com |
| Polyacrylate (PA) | Polar | Polar analytes like phenols and alcohols. | May have some affinity for the thiol group. |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | A wide range of volatile and semi-volatile compounds, including polar analytes. | A good general-purpose fiber that could effectively adsorb both the furan and thiol moieties. researchgate.net |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Very volatile compounds and small molecules. | Effective for trapping highly volatile sulfur compounds and furan derivatives. mdpi.com |
The optimization of SPME parameters is essential for method performance. Key factors include:
Extraction Mode: Headspace SPME (HS-SPME) is generally preferred for volatile compounds in solid or liquid matrices to avoid matrix effects, while direct immersion may be suitable for less volatile analytes in clean liquid samples. shimadzu.com
Extraction Temperature and Time: Higher temperatures can increase the volatility of the analyte and improve mass transfer to the fiber, but equilibrium may shift away from the fiber. An optimal balance must be found. Extraction time should be sufficient to allow for equilibrium or at least consistent pre-equilibrium extraction. mdpi.com
Agitation: Stirring or vortexing the sample during extraction facilitates the transport of the analyte from the bulk of the sample to the fiber, reducing extraction time. researchgate.net
Salting-Out Effect: The addition of salt (e.g., sodium chloride) to aqueous samples can increase the ionic strength of the solution, which decreases the solubility of organic analytes and promotes their partitioning into the headspace and onto the SPME fiber. mdpi.com
Both LLE and SPME can be effectively coupled with gas chromatography-mass spectrometry (GC-MS) for the sensitive and selective determination of this compound.
Derivatization Chemistry and Functionalization Applications of 1 Furan 2 Yl Ethane 1 Thiol
Synthetic Utility of Thiol Derivatization in Organic Synthesis
The thiol group in 1-(furan-2-yl)ethane-1-thiol is the primary site for derivatization, offering a gateway to a multitude of organic transformations. Thiols are known to be excellent nucleophiles, readily participating in reactions that form the basis of complex molecular architectures. researchgate.net The derivatization of this compound can be systematically categorized based on the type of reaction the thiol group undergoes.
One of the most common derivatizations involves the S-alkylation of the thiol to form thioethers. This reaction typically proceeds via an SN2 mechanism where the thiolate anion, formed by deprotonating the thiol with a suitable base, attacks an alkyl halide. The choice of base and solvent is crucial for optimizing the reaction conditions and yield.
Another significant synthetic application is the oxidation of the thiol to form a disulfide. This reaction can be achieved using a variety of mild oxidizing agents. The resulting disulfide bond can be reversible, which is a key feature in dynamic covalent chemistry and the development of self-healing materials.
Furthermore, the thiol group can react with carbonyl compounds to form thioacetals and thioketals. These reactions are often used as a method for protecting carbonyl groups in multi-step syntheses. The furan (B31954) ring, on the other hand, can participate in various reactions characteristic of aromatic heterocycles, such as electrophilic substitution and Diels-Alder reactions, further expanding the synthetic utility of this compound derivatives. pharmaguideline.com
A study on the related compound, 2-furyl methanethiol, demonstrated the synthesis of various heterocyclic derivatives. echemcom.com For instance, reaction with ethyl chloroacetate (B1199739) in the presence of a base yielded the corresponding thioether, which was further converted into hydrazides and subsequently cyclized to form oxadiazole and triazole derivatives. echemcom.com This highlights the potential of the thiol group in furan-containing compounds to serve as a versatile handle for constructing complex heterocyclic systems.
| Derivative Class | General Reaction | Potential Reagents | Key Features of Product |
| Thioethers | S-Alkylation | Alkyl halides, epoxides, Michael acceptors | Stable C-S bond, useful intermediates |
| Disulfides | Oxidation | Iodine, hydrogen peroxide, air (O₂) | Reversible S-S bond, redox-active |
| Thioacetals/Thioketals | Reaction with carbonyls | Aldehydes, ketones | Carbonyl protection, umpolung reactivity |
| Heterocycles | Cyclization reactions | Dihaloalkanes, α,β-unsaturated ketones | Biologically active scaffolds |
Creation of Chemically Modified Thiol Derivatives for Specific Reactivity Profiles
By chemically modifying the thiol group of this compound, it is possible to create derivatives with tailored reactivity profiles. This strategic modification allows for the fine-tuning of the compound's properties for specific applications in organic synthesis and materials science.
For example, converting the thiol to a thioester introduces a carbonyl group adjacent to the sulfur atom. This modification alters the electronic properties of the sulfur, making the thioester susceptible to nucleophilic acyl substitution. Thioesters are valuable intermediates in the synthesis of esters, amides, and other carbonyl compounds.
Another approach to modifying reactivity is through the formation of S-nitrosothiols. These compounds can act as nitric oxide (NO) donors, which is of significant interest in medicinal chemistry due to the physiological roles of NO. The synthesis of S-nitrosothiols is typically achieved by reacting the thiol with a nitrosating agent.
Furthermore, the thiol can be converted into a sulfonium (B1226848) salt by reaction with an alkyl halide. Sulfonium salts are excellent alkylating agents and can be used to introduce the 1-(furan-2-yl)ethyl group into other molecules.
The reactivity of the furan ring can also be modulated. For instance, hydrogenation of the furan ring would yield a tetrahydrofuran (B95107) derivative, which would exhibit different solubility and reactivity compared to the aromatic precursor. Conversely, electrophilic substitution on the furan ring can introduce functional groups that can participate in subsequent reactions, thereby creating a bifunctional molecule with distinct reactive sites. Research on furan-containing compounds has shown that the furan ring can be a versatile platform for derivatization, leading to a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science. ijsrst.com
| Derivative Type | Modification Reaction | Key Reagent | Altered Reactivity Profile |
| Thioester | S-Acylation | Acyl chloride, anhydride | Susceptible to nucleophilic acyl substitution |
| S-Nitrosothiol | S-Nitrosation | Nitrous acid, alkyl nitrites | Nitric oxide (NO) donor |
| Sulfonium Salt | S-Alkylation | Alkyl halide | Alkylating agent |
| Tetrahydrofuran derivative | Furan hydrogenation | H₂, Pd/C | Increased flexibility, altered solubility |
Formation of Thioethers and Disulfides for Advanced Materials
The ability of this compound to form thioethers and disulfides is particularly relevant to the development of advanced materials, especially polymers. researchgate.netjsta.cl Thiol-containing monomers can be polymerized or grafted onto existing polymer backbones to introduce specific functionalities.
Thiol-ene and thiol-yne "click" chemistry reactions are highly efficient methods for forming thioethers and are widely used in polymer science. researchgate.net In a typical thiol-ene reaction, a thiol adds across a double bond in the presence of a radical initiator or under UV light. This reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups. By designing monomers with furan and alkene or alkyne functionalities, and using this compound as a co-monomer or a chain transfer agent, it is possible to synthesize a variety of functional polymers.
Disulfide bonds play a crucial role in the design of stimuli-responsive or "smart" materials. mdpi.com Polymers containing disulfide linkages in their backbone or as cross-linkers can be designed to degrade or change their properties in response to a reducing environment. This is particularly useful for applications such as drug delivery, where the higher concentration of reducing agents like glutathione (B108866) inside cells can trigger the release of a therapeutic agent. Oxidative polymerization of dithiols is a common method for synthesizing polymers with disulfide bonds in the main chain.
The furan moiety in these materials can also be exploited. For instance, the Diels-Alder reaction between a furan and a maleimide (B117702) is a thermally reversible reaction that can be used to create self-healing polymers. A polymer functionalized with this compound could be cross-linked with a bismaleimide (B1667444) to form a network that can be repeatedly broken and reformed by heating and cooling.
| Material Type | Formation Reaction | Key Feature | Potential Application |
| Thioether-containing Polymers | Thiol-ene/Thiol-yne "click" chemistry | High efficiency, functional group tolerance | Functional coatings, adhesives |
| Disulfide-containing Polymers | Oxidative polymerization of dithiols | Redox-responsive | Drug delivery, self-healing materials |
| Furan-functionalized Polymers | Grafting onto polymer backbones | Diels-Alder reactivity | Reversible cross-linking, smart materials |
Ligand Design for Catalysis and Sensor Development
The sulfur atom in this compound, being a soft donor, can coordinate to a variety of transition metals, making it a promising candidate for ligand design in catalysis. nih.govrsc.org The presence of the furan ring provides an additional potential coordination site through its oxygen atom or π-system, allowing for the possibility of bidentate or even multidentate coordination.
The design of ligands is crucial for controlling the activity and selectivity of homogeneous catalysts. By modifying the structure of this compound, for example, by introducing different substituents on the furan ring or by creating multidentate ligands incorporating this moiety, it is possible to tune the electronic and steric properties of the resulting metal complexes. These tailored catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. Research on furan-containing ligands has demonstrated their utility in catalysis, with some complexes showing high activity in various metathesis reactions. semanticscholar.org
In the field of sensor development, the furan and thiol groups can both act as recognition sites for specific analytes. The thiol group is known to have a high affinity for heavy metal ions such as mercury, lead, and cadmium. The furan ring, on the other hand, can participate in hydrogen bonding or π-π stacking interactions. By incorporating this compound into a larger molecular framework that includes a chromophore or fluorophore, it is possible to design chemosensors that signal the presence of a target analyte through a change in color or fluorescence. The binding of the analyte to the furan-thiol moiety would perturb the electronic structure of the sensor molecule, leading to a detectable optical response.
| Application Area | Role of this compound | Key Interactions | Potential Targets |
| Catalysis | Ligand for transition metals | Coordination to metal center (S, O, π-system) | Substrates for cross-coupling, hydrogenation, etc. |
| Sensor Development | Recognition unit | Binding to analytes (heavy metals, organic molecules) | Hg²⁺, Pb²⁺, Cd²⁺, aromatic compounds |
Functionalization of Polymeric and Carbonaceous Substrates
The covalent attachment of this compound to the surface of polymeric and carbonaceous materials can significantly alter their properties and introduce new functionalities. researchgate.netmdpi.com This surface modification is a powerful tool for creating advanced materials with tailored characteristics for a wide range of applications.
For polymeric substrates, grafting of this compound can be achieved through various methods, including "grafting to" and "grafting from" approaches. nih.gov In the "grafting to" method, pre-synthesized polymers with reactive groups are reacted with the thiol. In the "grafting from" approach, the thiol is first attached to the polymer surface, and then a polymer chain is grown from this initiation site. The thiol-ene reaction is a particularly effective method for grafting onto polymers that contain double bonds. rsc.org The resulting functionalized polymers can exhibit improved adhesion, wettability, and biocompatibility. The furan groups on the surface can be used for further modification, for example, through Diels-Alder chemistry to attach biomolecules or other functional moieties. nih.gov
Carbonaceous materials, such as carbon nanotubes (CNTs) and graphene, can also be functionalized with this compound. researchgate.netnih.gov The thiol group can react with defects on the surface of these materials or can be attached through a linker molecule. This functionalization can improve the dispersibility of the carbon materials in various solvents and polymer matrices, which is a major challenge in their processing and application. The attached furan-thiol molecules can also serve as anchor points for catalysts or as recognition sites for sensors. The functionalization of CNTs with thiol-containing molecules has been shown to be an effective strategy for creating novel nanocomposites with enhanced thermal and mechanical properties. nih.gov
| Substrate | Functionalization Method | Resulting Property Change | Potential Application |
| Polymeric materials | Thiol-ene "click" chemistry, "grafting to/from" | Improved adhesion, wettability, biocompatibility | Biomaterials, functional coatings |
| Carbon nanotubes (CNTs) | Reaction with surface defects, linker chemistry | Enhanced dispersibility, new functionalities | Nanocomposites, sensors, catalysts |
| Graphene | Covalent attachment | Improved processability, tailored surface chemistry | Advanced electronics, composite materials |
Industrial Chemical Applications and Material Science Involving 1 Furan 2 Yl Ethane 1 Thiol
Role as Versatile Building Blocks and Intermediates in Fine Chemical Synthesis
1-(Furan-2-yl)ethane-1-thiol serves as a versatile building block in fine chemical synthesis due to the combined functionalities of the furan (B31954) heterocycle and the thiol group. Furan derivatives, often sourced from biomass, are recognized as valuable bio-based building blocks for sustainable materials. polito.itpolito.itnih.gov The furan ring can undergo a variety of transformations, including electrophilic substitution, Diels-Alder reactions, and ring-opening reactions, allowing for the construction of complex molecular architectures. mdpi.comrsc.orgpharmaguideline.comnih.gov
The thiol group provides a reactive handle for introducing sulfur into a molecule, which is a key element in many pharmaceutical and agrochemical compounds. researchgate.netjmchemsci.com Thiols can be readily oxidized to form disulfides or undergo nucleophilic substitution and addition reactions. For instance, furan-containing pyrimidine-2-thiols have been used as foundational structures in the synthesis of more complex heterocyclic systems. researchgate.net The specific structure of this compound, described as a "versatile small molecule scaffold," allows it to act as an intermediate, connecting different molecular fragments to produce target compounds with desired properties. cymitquimica.com The synthesis of various heterocyclic derivatives often starts from precursor molecules like 2-furyl methanethiol, highlighting the role of such compounds as foundational intermediates. echemcom.com
Polymer and Macromolecular Engineering Applications
The thiol group of this compound is particularly useful in polymer science, where it can participate in highly efficient "click" chemistry reactions. These reactions are characterized by high yields, minimal byproducts, and tolerance to a wide range of functional groups, making them ideal for creating and modifying polymers.
Thiol-ene and Thiol-Michael addition reactions are powerful tools in polymer synthesis. researchgate.net The thiol-ene reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"), while the Thiol-Michael addition is the base- or nucleophile-catalyzed conjugate addition of a thiol to an electron-deficient double bond, such as an acrylate (B77674) or maleimide (B117702). rsc.orgacsgcipr.orgmdpi.com
This compound can be used as the thiol component in these polymerizations. When combined with multifunctional "ene" monomers, it can form cross-linked polymer networks. Research has demonstrated the creation of innovative, bio-based thermoset networks for applications like UV-curable coatings by reacting furan-derived allyl monomers with multifunctional thiols. polito.itpolito.itresearchgate.net These reactions proceed rapidly under UV light and result in uniform three-dimensional polymer networks. polito.it The process is highly efficient and considered a green method for polymer production due to its speed and low energy consumption. researchgate.net
The table below summarizes typical components used in furan-based thiol-ene polymerizations.
| Diene/Ene Monomer | Thiol Monomer | Initiator/Catalyst | Resulting Polymer System |
| 2,5-bis((allyloxy)methyl) furan (BAMF) | Trimethylolpropane-tris(3-mercaptopropionate) (TRIS) | Photoinitiator (e.g., DMPA) | Bio-based thermoset network polito.it |
| Bisallyl cyclobutane (B1203170) dicarboxylate (BACBDA) | Pentaerythritol-tetrakis(3-mercaptopropionate) (TETRA) | Photoinitiator (e.g., DMPA) | Cross-linked polymer for coatings polito.it |
| Acrylated Cellulose (B213188) Acetate | Furan-2-ylmethylthiol | Base catalyst | Functionalized cellulose ester nih.gov |
Beyond creating new polymers, the Thiol-Michael and thiol-ene reactions are used to functionalize existing polymer networks and surfaces. researchgate.netrsc.org Polymers containing maleimide or acrylate groups can be readily modified by reacting them with this compound. This process grafts the furan-ethane-thiol moiety onto the polymer backbone or surface.
This surface modification is a powerful technique for altering the material's properties. For example, grafting furan groups onto a polymer surface can change its hydrophilicity, introduce specific binding sites, or enable further reactions, such as Diels-Alder cycloadditions for creating self-healing or reversible polymer networks. mdpi.comresearchgate.net The high efficiency and specificity of the thiol-maleimide reaction, in particular, make it ideal for controlled surface functionalization in biomedical applications. rsc.org
Contributions to Agrochemical Chemistry through Organosulfur Compound Design
Organosulfur compounds are a significant class of molecules in the agrochemical industry, with many serving as potent fungicides and pesticides. researchgate.netbritannica.com The inclusion of a sulfur atom can impart specific biological activities to a molecule. The design of new agrochemicals often involves combining different functional groups to optimize efficacy and selectivity.
The structure of this compound combines a furan ring with a thiol group, both of which are relevant to agrochemical design. The furan ring is a component of various natural and synthetic bioactive compounds. nih.govmdpi.com By incorporating the this compound scaffold, chemists can synthesize novel organosulfur compounds for screening as potential agrochemicals. researchgate.net The thiol group can be used as a reactive point to link the furan moiety to other pharmacophores or to form derivatives like thioethers and thioesters, which are classes of compounds explored in agrochemical research. researchgate.netjmchemsci.com
Applications in Industrial Catalysis and Process Optimization
In industrial processes, this compound and related furan-thiols can play roles in catalysis and process optimization. Thiols are known to act as chain transfer agents in radical polymerizations, helping to control the molecular weight of the resulting polymer.
Furthermore, furan derivatives are key platform chemicals in the transition to sustainable, bio-based chemical production. mdpi.com Catalytic processes are essential for converting biomass-derived furans into value-added chemicals. Thiol-promoted catalytic strategies have been developed for synthesizing high-performance furan-containing products, such as lubricant base oils, from biomass-derived alkylfurans. energyfrontier.us In these processes, the thiol can participate in the catalytic cycle or help optimize reaction conditions, leading to higher yields and more efficient production of desired materials.
Environmental Chemical Transformations and Fate of 1 Furan 2 Yl Ethane 1 Thiol
Abiotic Degradation Pathways and Mechanisms (e.g., Hydrolysis, Oxidation)
Abiotic degradation of 1-(furan-2-yl)ethane-1-thiol is dominated by oxidative processes, while hydrolysis is generally not considered a significant fate process for the furan (B31954) moiety.
Oxidation: The sulfhydryl (-SH) group is highly susceptible to oxidation, representing the primary abiotic degradation pathway. Thiols readily oxidize to form disulfides, a reaction that can be initiated by various environmental oxidants. wikipedia.orgebsco.comresearchgate.net
Atmospheric Oxidation: In the presence of atmospheric oxygen, furan thiols can be oxidized to their corresponding disulfides. researchgate.netuoregon.edu This process can be accelerated by catalysts. wikipedia.org
Aqueous Oxidation (Fenton-type Reactions): In aqueous environments, the presence of transition metals (like iron) and hydrogen peroxide can generate highly reactive hydroxyl radicals (•OH). These radicals rapidly induce the oxidation of thiols, leading to the formation of dimers (disulfides). nih.gov Studies on FFT have shown that its degradation rate is directly correlated with the activity of hydroxyl radicals. nih.gov
Photochemical Degradation: Exposure to sunlight, particularly in the presence of dissolved iron, can lead to the photochemical alteration and degradation of organosulfur compounds. nih.gov This may involve the loss of sulfur-containing functional groups, potentially leading to the release of sulfate. nih.gov
Hydrolysis: The hydrolysis of thioesters has been studied, but thiols themselves are generally not degraded through hydrolysis under typical environmental pH conditions. harvard.eduacs.org The furan ring is also relatively stable against chemical hydrolysis. Therefore, this pathway is considered minor compared to oxidation.
Biotic Degradation Mechanisms (e.g., Microbial Transformations)
Microorganisms possess diverse enzymatic systems capable of metabolizing both the furan and thiol components of this compound.
Microbial Metabolism of Furans: Various microorganisms, primarily Gram-negative aerobic bacteria, are known to degrade furan compounds. nih.gov The typical initial step involves the oxidation of furan aldehydes or alcohols to their corresponding carboxylic acids, such as 2-furoic acid. nih.gov This intermediate is then further metabolized, indicating that microbial enzymes can catalyze the opening and degradation of the furan ring. nih.gov
Enzymatic Degradation of Thiols: The thiol group can be a target for microbial enzymes. The interconversion between thiols and disulfides is a common redox reaction in biological systems, often mediated by enzymes like glutathione (B108866) reductase and thioredoxin. libretexts.org Some bacteria can utilize simple thiols as a source of carbon and energy, ultimately mineralizing the sulfur to sulfate. Furthermore, certain enzymes can be inactivated by interactions with thiol groups, which suggests a direct reactivity that could lead to the compound's transformation. tandfonline.comnih.gov The degradation of some thiolated polymers was found to be dependent on the specific thiol ligand and the enzymatic environment. nih.govtandfonline.com
Identification and Characterization of Chemical Transformation Products
The degradation of furan thiols results in a range of transformation products, primarily arising from oxidation reactions.
Disulfides: The most commonly identified transformation products are organic disulfides, formed through the oxidation of two thiol molecules. wikipedia.orgebsco.comlibretexts.org For this compound, this would result in the formation of bis(1-(furan-2-yl)ethyl) disulfide. If other thiols are present in the environmental matrix, mixed disulfides can also be formed. uoregon.edu
Higher Oxidation States: Vigorous oxidation does not stop at the disulfide stage. More powerful oxidizing agents can further oxidize the sulfur atom to form sulfinic acids (RSO₂H) and ultimately sulfonic acids (RSO₃H). wikipedia.orgebsco.comjove.com
Furan Ring Oxidation Products: Under strong oxidative conditions, the furan ring itself can be degraded. The oxidation of furan and its derivatives can lead to the formation of endoperoxides, which can subsequently rearrange and be oxidized to products like maleic anhydride, maleic acid, or β-formylacrylic acid. researchgate.net
The table below summarizes the key transformation products identified from studies on related furan thiols.
| Product Class | Specific Example/Structure | Formation Pathway | Reference |
|---|---|---|---|
| Disulfides | bis(1-(furan-2-yl)ethyl) disulfide | Mild oxidation of two thiol molecules | wikipedia.orgebsco.com |
| Mixed Disulfides | R-S-S-R' (where R is 1-(furan-2-yl)ethyl) | Oxidation in the presence of other thiols (R'-SH) | uoregon.edu |
| Sulfinic Acids | R-SO₂H | Vigorous oxidation of thiol/disulfide | ebsco.comjove.com |
| Sulfonic Acids | R-SO₃H | Strong oxidation of thiol/disulfide | wikipedia.orgjove.com |
| Furan Ring Degradation Products | Maleic anhydride, Maleic acid | Catalytic oxidation of the furan ring | researchgate.net |
Factors Influencing Chemical Stability and Reactivity in Environmental Matrices
The stability and reactivity of this compound in environmental settings like soil and water are influenced by a combination of physicochemical and biological factors.
pH: The pH of the medium is a critical factor. The reactivity of a thiol group is dependent on its deprotonation to the more nucleophilic thiolate anion (RS⁻), which is favored at higher pH values. nih.govnih.govacs.org Studies on the thermal degradation of the related compound 2-furfurylthiol showed that higher pH (5.0-7.0) significantly reduced its concentration. nih.gov Conversely, the formation of some sulfur-substituted furans from cysteine has been observed to be favored at acidic pH. researchgate.net
Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation and thermal degradation. nih.gov Heat treatment has been shown to increase the oxidation rate of furan thiols. uoregon.edu
Presence of Oxidants and Metals: The presence of oxygen and other oxidizing agents (e.g., hydrogen peroxide, iodine) is a primary driver of degradation. wikipedia.orgresearchgate.net Transition metal ions, such as iron and copper, can act as catalysts, significantly accelerating oxidation rates through mechanisms like Fenton-type reactions. wikipedia.orgresearchgate.net
Solvent/Matrix Composition: The surrounding medium affects stability. Studies on a related furan thiol showed different oxidation rates depending on the organic solvent used. uoregon.edu In complex environmental matrices like soil or sediment, the compound can interact with natural organic matter, which may either enhance degradation or lead to sequestration, affecting its bioavailability and fate. The reactivity of thiols can be influenced by the polarity of the solvent. acs.org
The table below provides an interactive summary of key factors affecting the stability of furan thiols.
| Factor | Effect on Stability | Mechanism/Reason | Reference |
|---|---|---|---|
| pH | Decreased stability at higher pH | Favors formation of the more reactive thiolate anion | nih.govnih.govnih.gov |
| Temperature | Decreased stability with increasing temperature | Increases the rate of oxidation and thermal degradation | uoregon.edunih.gov |
| Oxygen/Oxidants | Decreased stability | Primary reactant for oxidation to disulfides and other products | wikipedia.orgresearchgate.net |
| Transition Metals (e.g., Fe, Cu) | Decreased stability | Catalyze oxidation reactions (e.g., Fenton chemistry) | wikipedia.orgresearchgate.net |
| Sunlight (Photolysis) | Decreased stability | Can induce photochemical degradation, especially with sensitizers like iron | nih.gov |
| Matrix Polarity | Variable | Solvent can influence reaction kinetics and hydrogen atom transfer rates | uoregon.eduacs.org |
Structure Activity Relationship Studies in Chemoreception Relevant to 1 Furan 2 Yl Ethane 1 Thiol Analogues
Positional Isomer Effects on Molecular Interactions
The position of the thiol group on the furan (B31954) ring significantly influences the olfactory properties of the molecule. Studies comparing furan-2-yl and furan-3-yl isomers of related mercaptans have demonstrated that this positional change can alter both the odor quality and the odor detection threshold.
In a key study on furan-yl-methanethiol, a close analogue of 1-(furan-2-yl)ethane-1-thiol, moving the mercaptomethyl group from the 2-position to the 3-position of the furan ring resulted in a notable increase in the odor threshold. While the characteristic coffee-like aroma was retained, the potency of the odorant was diminished. nih.gov This suggests that the spatial arrangement of the heteroatoms and the thiol group is critical for optimal interaction with the corresponding olfactory receptors. The 2-substituted isomer appears to have a more favorable geometry for binding and activation of the receptor, leading to a lower detection threshold.
Table 1: Effect of Mercapto Group Position on Odor Threshold of Furfurylthiol
| Compound | Position of Mercaptomethyl Group | Odor Quality | Odor Threshold (ng/L in air) |
|---|---|---|---|
| Furan-2-ylmethanethiol | 2 | Coffee-like | 0.0004 |
Data sourced from Steinhaus and Schieberle (2018). nih.gov
This difference in potency can be attributed to the way the isomers fit into the binding pocket of the olfactory receptor. The precise positioning of the sulfur atom and the furan ring's oxygen atom relative to each other is likely a key determinant for the initiation of the signaling cascade that leads to odor perception.
Influence of Alkyl Chain Elongation on Molecular Recognition and Response
Elongating the alkyl chain attached to the thiol group in this compound analogues has a profound effect on their odor characteristics. Research on homologous series of 1-(furan-2-yl)alkane-1-thiols has revealed that both odor quality and detection thresholds are sensitive to the length of the carbon chain.
A systematic investigation of ω-(furan-2-yl)alkane-1-thiols demonstrated that separating the thiol group from the furan ring by an extended carbon chain leads to a loss of the typical coffee-like aroma and a significant increase in odor thresholds. nih.gov This effect becomes particularly pronounced when the side chain contains six or seven carbon atoms. nih.gov This suggests that there is an optimal distance between the furan ring and the thiol group for effective receptor interaction.
Furthermore, studies on various homologous series of aliphatic thiols have shown a general trend where odor thresholds initially decrease with increasing carbon chain length, reaching a minimum, and then increase again. researchgate.net For instance, in several series of alkanethiols, the minimum odor threshold was observed for compounds with five to seven carbon atoms. researchgate.net Increasing the chain length beyond this optimal range leads to an exponential increase in the odor threshold. researchgate.net
Table 2: Influence of Alkyl Chain Length on Odor Properties of 1-(Furan-2-yl)alkane-1-thiols
| Compound | Alkyl Chain | Odor Quality | Odor Threshold (ng/L in air) |
|---|---|---|---|
| Furan-2-ylmethanethiol | Methyl | Coffee-like | 0.0004 |
| This compound | Ethyl | Coffee-like, roasty | 0.0002 |
| 1-(Furan-2-yl)propane-1-thiol | Propyl | Coffee-like, sulfury | 0.0005 |
| 1-(Furan-2-yl)butane-1-thiol | Butyl | Sulfury, passion fruit-like | 0.001 |
Data sourced from Steinhaus and Schieberle (2018). nih.gov
Heteroatom Substitution Effects (e.g., Furan vs. Thiophene (B33073) Rings) on Chemical Behavior
The substitution of the furan ring with other heterocyclic systems, such as thiophene, provides insight into the role of the heteroatom in molecular interactions. Furan and thiophene are considered bioisosteres, meaning they have similar shapes and sizes but differ in their electronic properties due to the different heteroatoms (oxygen in furan, sulfur in thiophene).
Despite the differences in electronegativity and aromaticity between furan and thiophene, studies have shown that replacing the furan ring with a thiophene ring in analogues of this compound does not always lead to a significant change in odor properties. nih.gov For many of the studied compounds, the thiophene analogues exhibited similar odor qualities and thresholds to their furan counterparts. nih.gov
Table 3: Comparison of Odor Thresholds for Furan and Thiophene Analogues
| Furan Analogue | Odor Threshold (ng/L in air) | Thiophene Analogue | Odor Threshold (ng/L in air) |
|---|---|---|---|
| Furan-2-ylmethanethiol | 0.0004 | Thiophene-2-ylmethanethiol | 0.0008 |
| This compound | 0.0002 | 1-(Thiophene-2-yl)ethane-1-thiol | 0.0003 |
Data sourced from Steinhaus and Schieberle (2018). nih.gov
Stereochemical Aspects of Molecular Recognition and Interactions
Chirality plays a crucial role in molecular recognition, and this is particularly true in olfaction, where enantiomers of a chiral odorant can elicit different odor perceptions. This compound is a chiral molecule, and its stereoisomers are expected to interact differently with the chiral environment of olfactory receptors.
While specific studies on the enantiomers of this compound are not extensively documented in the provided context, research on structurally similar chiral thiols provides strong evidence for the importance of stereochemistry. For example, the enantiospecific synthesis and sensory analysis of 1-phenylethane-1-thiol revealed a significant difference in the odor thresholds of its enantiomers. The (S)-enantiomer was found to have a much lower odor threshold than the (R)-enantiomer, indicating a higher affinity or efficacy for its corresponding olfactory receptor. researchgate.net
It is well-established that the olfactory system can distinguish between enantiomers, with different enantiomers often having distinct odors. nih.gov This enantioselectivity arises from the three-dimensional nature of the binding pockets in olfactory receptors, which are themselves composed of chiral amino acids. The differential fit of enantiomers into these chiral binding sites can lead to variations in binding affinity and receptor activation, resulting in different perceived odors or odor intensities.
The introduction of a methyl or ethyl group at the α-position to the thiol group in furan- and thiophene-based thiols, creating a chiral center, has been shown to significantly improve the olfactory power of these molecules, suggesting that this structural modification enhances the interaction with olfactory receptors. researchgate.net This underscores the importance of the three-dimensional shape of the molecule in the region of the thiol group for effective chemoreception.
Q & A
Q. What are the established synthetic routes for 1-(Furan-2-yl)ethane-1-thiol in academic research?
A multi-step synthesis can be adapted from protocols for structurally related thiols. For example:
- Step 1 : React furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
- Step 2 : Oxidative cyclization using FeCl₃ in citric acid medium to generate a thiadiazole core.
- Step 3 : Functionalize the thiadiazole with ethanethiol via nucleophilic addition in a DMF/H₂SO₄ system. Characterization via IR spectroscopy (C-S stretch at ~650 cm⁻¹), ¹H NMR (furan protons at δ 6.2–7.4 ppm, thiol proton at δ 1.5–2.0 ppm), and mass spectrometry (m/z ~140–145 for molecular ion) confirms the structure .
Q. What spectroscopic and computational methods validate the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹).
- NMR : ¹³C NMR resolves the furan carbons (C-2 at ~110 ppm) and thiol-bearing carbon (~35 ppm).
- Density Functional Theory (DFT) : Optimizes molecular geometry using hybrid functionals (e.g., B3LYP) to predict vibrational frequencies and electronic properties, aligning with experimental data .
Q. What preliminary biological activities are reported for this compound?
Derivatives of this compound show anti-tubercular activity against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), with MIC values as low as 3.3 µg/mL. Activity is attributed to thiol-mediated disruption of the enzyme’s NADH-binding pocket .
Advanced Research Questions
Q. How do molecular docking studies elucidate interactions between this compound and enoyl-ACP reductase?
Using Q-SiteFinder , the enzyme’s binding site (PDB: 2HYM) is identified, with key residues including Tyr 158 and Met 103 . Docking simulations (e.g., AutoDock Vina) reveal:
- The thiol group forms hydrogen bonds with Asp 148 .
- The furan ring engages in π-π stacking with Phe 149 . Docking scores (e.g., −9.2 kcal/mol) correlate with experimental MIC values, supporting inhibitory potential .
Q. How can contradictions in reported bioactivity data (e.g., high Pa scores vs. low MIC values) be resolved?
Discrepancies may arise from assay conditions (e.g., Alamar Blue vs. BACTEC 460 systems) or compound solubility. To resolve:
- Dose-response curves : Validate activity across multiple concentrations.
- Enzyme inhibition assays : Directly measure InhA activity inhibition (IC₅₀).
- ADMET profiling : Assess bioavailability and metabolic stability to rule out false negatives .
Q. What computational strategies optimize the pharmacokinetic profile of this compound derivatives?
- PASS Prediction : Prioritize derivatives with predicted membrane permeability and low hepatotoxicity.
- DFT-based QSAR : Correlate electronic parameters (e.g., HOMO-LUMO gap) with bioactivity.
- Metabolite Prediction : Use tools like GLORY to identify potential sulfoxide metabolites that may affect efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
